3-Chloro-5-methoxyphenol
Overview
Description
3-Chloro-5-methoxyphenol is an aromatic compound with the molecular formula C7H7ClO2 It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by a chlorine atom and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methoxyphenol can be synthesized through several methods. One common approach involves the selective chlorination of 5-methoxyphenol. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of this compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 3-Chloro-5-methoxyphenol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential metabolic processes.
Comparison with Similar Compounds
3-Chloro-4-methoxyphenol: Similar structure but with the methoxy group at the 4-position.
3-Chloro-2-methoxyphenol: Methoxy group at the 2-position.
4-Chloro-5-methoxyphenol: Chlorine and methoxy groups at different positions.
Uniqueness: 3-Chloro-5-methoxyphenol is unique due to the specific positioning of the chlorine and methoxy groups, which influences its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the aromatic ring creates a unique electronic environment, affecting its interactions with other molecules and its overall stability .
Properties
IUPAC Name |
3-chloro-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYZZFCAMPFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215577 | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Acros Organics MSDS] | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19776 | |
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CAS No. |
65262-96-6 | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65262-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065262966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to characterize 3-Chloro-5-methoxyphenol?
A1: Researchers utilized both Infrared (IR) and Raman spectroscopy to analyze the vibrational modes of CMOP []. This data was then compared to theoretically calculated frequencies derived from Density Functional Theory (DFT) calculations. This comparison helps validate the accuracy of computational methods in predicting the vibrational behavior of the molecule.
Q2: Beyond spectroscopic analysis, what other computational studies were performed on this compound?
A2: The research delved into various computational aspects of CMOP. This included:
- Natural Bond Orbital (NBO) Analysis: This method investigates the delocalization of electrons within the molecule, offering insights into its stability and potential for hyperconjugative interactions [].
Q3: How is this compound utilized in organic synthesis?
A3: The provided research highlights the use of CMOP as a building block in the synthesis of N-ethyl-3-(3-chloro-5-methoxy-phenoxy)-benzamide []. This compound, synthesized via a copper-catalyzed reaction with N-ethyl-3-bromobenzamide, belongs to a class of benzamide derivatives known for their herbicidal properties.
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